Ethyl 3-amino-6-iodopyrazine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-iodopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8IN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. The presence of iodine and amino groups in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-iodopyrazine-2-carboxylate typically involves the iodination of a pyrazine derivative followed by esterification. One common method starts with the iodination of 3-amino-2-carboxypyrazine using iodine and a suitable oxidizing agent. The resulting 3-amino-6-iodopyrazine-2-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 3-amino-2-carboxypyrazine derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Major Products Formed
Substitution: 3-amino-6-substituted-pyrazine-2-carboxylates.
Reduction: 3-amino-2-carboxypyrazine.
Oxidation: 3-nitro-6-iodopyrazine-2-carboxylate.
Scientific Research Applications
Ethyl 3-amino-6-iodopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-iodopyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites, while the amino group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Ethyl 3-amino-6-iodopyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
Ethyl 3-amino-6-chloropyrazine-2-carboxylate: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H8IN3O2 |
---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
ethyl 3-amino-6-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8IN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10) |
InChI Key |
UNUZZZUHGLQUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1N)I |
Origin of Product |
United States |
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